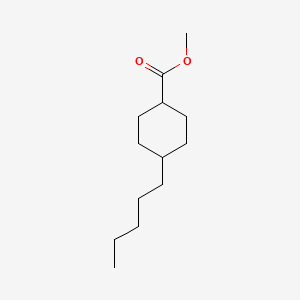

Methyl trans-4-pentylcyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl trans-4-pentylcyclohexanecarboxylate is a chemical compound that belongs to the family of cyclohexanecarboxylates. These compounds are characterized by a cyclohexane ring with a carboxylate group attached. The 'trans' designation indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of cyclohexanecarboxylate derivatives can be complex, involving multiple steps and varying yields. For instance, a related compound, ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, was synthesized as a key intermediate for a very late antigen-4 (VLA-4) antagonist. The synthesis employed reductive etherification, starting from commercially available materials and achieving an overall yield of 38% after six steps .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystalline structures of inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol were determined by X-ray diffraction, revealing different host-guest stoichiometries and hydrogen bonding schemes . Similarly, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined using NMR spectroscopy and X-ray analysis .

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives can undergo various chemical reactions. The intermolecular Pauson-Khand reaction of ethyl trans-2-phenylethynylcyclopropanecarboxylate with norbornane is an example, leading to ester and metal carbene functionalized exo-tricyclodecenones in moderate to high yields . Additionally, the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate demonstrates the stereochemistry and mechanism of reactions involving cyclohexanecarboxylates, where the product's cis and trans isomer proportions are influenced by reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylates are influenced by their molecular structure. The stereochemistry of substituents, such as the trans configuration, affects properties like solubility, boiling point, and reactivity. The study of methyl 4-tert-butylcyclohexanecarboxylate's hydrogenation at a mercury cathode revealed that the reaction's outcome is under kinetic control and that the product's isomer proportions depend on the reaction conditions . This highlights the importance of understanding the stereochemistry for predicting and controlling the physical and chemical properties of these compounds.

Wissenschaftliche Forschungsanwendungen

Photo-Induced Reactions

Methyl trans-4-pentylcyclohexanecarboxylate has been studied in photo-induced reactions. One study focused on the irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, leading to the formation of methyl trans-4-acetoxycyclohexanecarboxylate. This process is relevant for understanding photochemical transformations in organic compounds (Leong et al., 1973).

Conformational Studies

Research on cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed insights into their conformational isomers. This study provides a deeper understanding of the structural behaviors of cyclohexane derivatives (Batuev et al., 1959).

Synthesis of Liquid Crystals

The compound plays a role in synthesizing liquid crystals. A study on trans-p-pentylcyclohexylbenzylketone, an intermediate in synthesizing liquid crystals, employed trans-p-pentylcyclohexanecarboxylic acid as a starting material (Sun Hong-jie, 2005).

Liquid Crystal Properties

In the context of liquid crystals, the optical and dielectric properties of various alkyl/alkoxyphenylcyclohexanecarboxylates, including compounds related to methyl trans-4-pentylcyclohexanecarboxylate, were explored to understand their behavior in the nematic phase (Kali et al., 1985).

Chemical Analysis Techniques

The compound has been utilized in developing chemical analysis techniques, such as in the comparison of azobenzene liquid crystal stationary phases in gas chromatography. This research aids in refining analytical methods for complex chemical mixtures (Pérez et al., 1996).

Understanding Molecular Conformations

Studies on compounds with six-membered rings, such as methyl trans-4-pentylcyclohexanecarboxylate, contribute to our understanding of conformational effects and equilibria in organic chemistry. This research is fundamental to molecular design and synthesis (Cotterill & Robinson, 1964).

Eigenschaften

IUPAC Name |

methyl 4-pentylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIGRQBRPLXWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl trans-4-pentylcyclohexanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)